molecular formula C7H11NS3 B1388751 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt CAS No. 677031-20-8

2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt

Cat. No.: B1388751
CAS No.: 677031-20-8
M. Wt: 205.4 g/mol
InChI Key: DTQFTECKOIIGHA-UHFFFAOYSA-N
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Description

Chemical Identity and Classification of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol

The compound 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt represents a sophisticated example of heterocyclic chemistry that combines multiple functional elements within a single molecular framework. This compound bears the Chemical Abstracts Service registry number 677031-20-8 and possesses the molecular formula C7H11NS3, indicating a complex structure that incorporates carbon, hydrogen, nitrogen, and sulfur atoms in a specific arrangement. The molecular weight of 205.36 grams per mole reflects the substantial atomic composition of this heterocyclic system, which includes three sulfur atoms contributing significantly to the overall molecular mass.

The systematic name of this compound reveals important structural information about its molecular architecture. The designation "2-(N,N-Dimethyliminium)" indicates the presence of a positively charged nitrogen center bearing two methyl groups at the 2-position of the heterocyclic ring system. This iminium functionality serves as the cationic component of the inner salt structure, providing the positive charge that must be balanced by anionic character elsewhere in the molecule. The "4-ethyl" designation specifies the presence of an ethyl substituent at the 4-position of the ring, adding both steric bulk and electronic influence to the overall molecular structure.

The "5-mercapto" portion of the name indicates the presence of a sulfur-containing functional group at the 5-position, specifically a thiol or related sulfur functionality that contributes to the anionic character of the inner salt. This mercapto group plays a crucial role in the electronic structure of the compound, participating in the charge distribution that characterizes inner salt configurations. The "1,3-dithiol" component of the name identifies the core heterocyclic framework, consisting of a five-membered ring containing sulfur atoms at positions 1 and 3, which provides the fundamental structural basis for the compound's unique properties.

Table 1.1: Molecular Properties of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, Inner Salt

Property Value Reference
Chemical Abstracts Service Number 677031-20-8
Molecular Formula C7H11NS3
Molecular Weight 205.36 g/mol
Alternative Molecular Weight 205.4 g/mol
International Union of Pure and Applied Chemistry Name 2-(dimethylamino)-5-ethyl-1λ4,3-dithiacyclopenta-1,5-diene-4-thione
Simplified Molecular Input Line Entry System CCC1=S=C(SC1=S)N(C)C
International Chemical Identifier InChI=1S/C7H11NS3/c1-4-5-6(9)11-7(10-5)8(2)3/h4H2,1-3H3

The classification of this compound extends beyond simple molecular description to encompass its position within broader categories of chemical structures. As an inner salt, it belongs to the class of zwitterionic compounds that maintain electrical neutrality through the presence of both cationic and anionic centers within the same molecule. The heterocyclic nature of the compound places it within the extensive family of sulfur-containing heterocycles, specifically those that exhibit aromatic character and unique electronic properties. The presence of the iminium functionality further classifies this compound as a member of the nitrogen-containing heterocyclic systems, adding another layer of complexity to its chemical behavior and reactivity patterns.

Historical Development of 1,3-Dithiolium Salt Chemistry

The historical development of 1,3-dithiolium salt chemistry represents a significant chapter in the evolution of heterocyclic chemistry, with foundational work dating back to the early 1960s when researchers first began to systematically investigate these unique aromatic systems. The pioneering research conducted during this period established the fundamental principles that continue to guide our understanding of dithiolium chemistry today. In 1962, landmark studies were published that introduced the concept of 1,3-dithiolium salts as a new class of pseudoaromatic cations, marking the beginning of systematic investigation into these fascinating chemical systems.

The early recognition of 1,3-dithiolium salts as pseudoaromatic species was crucial to understanding their unique properties and potential applications. Researchers during this formative period recognized that these compounds exhibited aromatic character despite containing heteroatoms in the ring system, leading to the development of new theoretical frameworks for understanding aromatic stabilization in sulfur-containing heterocycles. The designation of these compounds as "pseudoaromatic" reflected the understanding that they possessed many characteristics associated with classical aromatic systems while maintaining distinct properties that set them apart from conventional aromatic compounds.

The methodical investigation of both 1,2- and 1,3-dithiolium systems during the 1960s provided essential insights into the structural and electronic factors that influence the stability and reactivity of these compounds. This comparative approach allowed researchers to identify the specific features that distinguished 1,3-dithiolium systems from their 1,2-counterparts, leading to a more nuanced understanding of how sulfur atom positioning affects overall molecular properties. The systematic nature of this early research established a solid foundation for subsequent investigations into more complex derivatives and applications.

The 1964 publication of comprehensive studies on "The 1,3-Dithiolium Cation and Some Related Dithioles" marked another significant milestone in the historical development of this field. This work expanded the understanding of dithiolium chemistry beyond simple salt formation to encompass broader questions about cationic stability, electronic structure, and chemical reactivity. The research conducted during this period established many of the fundamental principles that continue to guide modern investigations into dithiolium chemistry, including the understanding of how electron delocalization contributes to cationic stability and how structural modifications can influence overall molecular properties.

Table 1.2: Historical Milestones in 1,3-Dithiolium Chemistry

Year Milestone Significance Reference
1962 Introduction of 1,3-Dithiolium Salts as Pseudoaromatic Cations Established fundamental concept of aromatic character in sulfur heterocycles
1962 Systematic Synthesis of 1,2- and 1,3-Dithiolium Salts Provided comparative framework for understanding structural influences
1964 Comprehensive Study of 1,3-Dithiolium Cations Expanded understanding of electronic structure and reactivity
Later Development Synthesis of Dialkylamino-1,3-dithiolium Derivatives Advanced understanding of substitution effects and inner salt formation

The subsequent development of more sophisticated synthetic methodologies for preparing 1,3-dithiolium derivatives, including dialkylamino-substituted compounds, represented important advances in the field. These developments were crucial for the eventual synthesis of complex inner salt structures such as 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, as they provided the necessary synthetic tools and theoretical understanding for creating stable zwitterionic systems. The evolution from simple dithiolium salts to complex inner salt structures demonstrates the progressive sophistication of both synthetic methodology and theoretical understanding in this field.

Structural Characteristics of Inner Salt Configurations

Inner salt configurations represent a unique class of molecular structures that combine ionic character with molecular neutrality, creating systems that exhibit distinctive properties not found in conventional ionic compounds or neutral molecules. These structures are characterized by the presence of both positively and negatively charged centers within the same molecular framework, with the charges being formally separated but held together by covalent bonding rather than simple electrostatic attraction. The stability of inner salt configurations depends critically on the ability of the molecular framework to accommodate and stabilize both types of charge through appropriate electronic delocalization and resonance effects.

The electronic structure of inner salt compounds involves complex resonance relationships that distribute charge across multiple atomic centers, creating systems where the formal location of positive and negative charges may not correspond directly to the actual electron density distribution. In the case of heterocyclic inner salts, the presence of heteroatoms with available lone pairs of electrons provides additional stabilization through resonance contributions that help to delocalize charge and reduce the overall energy of the system. This delocalization is particularly important in aromatic or pseudoaromatic systems, where the maintenance of aromatic character provides additional stabilization energy.

The geometric requirements for stable inner salt formation include appropriate spatial separation between the charged centers and suitable electronic pathways for charge delocalization. In five-membered heterocyclic systems, the ring geometry provides an ideal framework for accommodating both cationic and anionic functionalities while maintaining the necessary electronic communication between these centers. The planar nature of aromatic heterocycles facilitates the overlap of π-orbitals that participate in charge delocalization, contributing to the overall stability of the inner salt configuration.

Table 1.3: Structural Features of Heterocyclic Inner Salts

Feature Description Importance
Charge Separation Formal positive and negative charges on different atoms Provides ionic character while maintaining molecular neutrality
Resonance Stabilization Multiple resonance structures contributing to overall stability Distributes charge and reduces system energy
Aromatic Character Delocalized π-electron system following Hückel's rule Provides additional stabilization energy
Planarity Flat molecular geometry facilitating orbital overlap Enables effective π-electron delocalization
Heteroatom Participation Nitrogen and sulfur atoms contributing lone pairs Enhances resonance stabilization through additional electron density

The specific structural characteristics of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol illustrate the principles that govern inner salt stability in heterocyclic systems. The iminium nitrogen at the 2-position provides the cationic center, while the mercapto functionality at the 5-position contributes anionic character through sulfur's ability to accommodate negative charge. The 1,3-dithiol ring system provides the aromatic framework necessary for charge delocalization, with the sulfur atoms at positions 1 and 3 participating in the overall electronic structure through their lone pairs and ability to expand their coordination sphere.

The substitution pattern in this compound demonstrates how molecular design can optimize inner salt stability through appropriate choice of substituents and their positioning. The N,N-dimethyl groups on the iminium nitrogen provide steric protection and electronic stabilization of the positive charge, while the ethyl substituent at the 4-position influences the overall electronic properties of the ring system without disrupting the essential charge distribution. This careful balance of steric and electronic effects illustrates the sophisticated molecular engineering required to create stable inner salt configurations in heterocyclic systems.

Position of C7H11NS3 Compounds in Heterocyclic Chemistry

The molecular formula C7H11NS3 represents a sophisticated example of heterocyclic chemistry that combines multiple heteroatoms within a single molecular framework, creating systems with unique electronic and structural properties. Compounds with this formula occupy a specialized position within the broader field of heterocyclic chemistry, representing the intersection of organosulfur chemistry, organonitrogen chemistry, and aromatic systems theory. The presence of three sulfur atoms and one nitrogen atom within a seven-carbon framework creates opportunities for complex electronic interactions and diverse structural arrangements that are not readily accessible in simpler heterocyclic systems.

Within the context of mesoionic compounds, C7H11NS3 systems represent important examples of how multiple heteroatoms can contribute to charge stabilization and electronic delocalization. Mesoionic compounds are characterized by their inability to be adequately represented by any single covalent or ionic structure, requiring instead a combination of resonance forms to describe their electronic structure accurately. The 1,3-dithiolium-4-olate framework, which forms the core of many C7H11NS3 compounds, exemplifies this mesoionic character through its need for multiple resonance structures to describe the charge distribution and bonding relationships within the molecule.

The classification of these compounds within heterocyclic chemistry extends to their relationship with other sulfur-containing heterocycles and their unique position as examples of stabilized carbocations. The 1,3-dithiole framework provides a particularly effective platform for cation stabilization due to the electron-donating properties of the sulfur atoms and the aromatic character of the five-membered ring system. This stabilization is enhanced by the gain of aromaticity that occurs upon ionization, making these systems particularly stable examples of heterocyclic cations.

Table 1.4: Classification of C7H11NS3 Compounds in Heterocyclic Chemistry

Classification Category Description Significance
Mesoionic Compounds Cannot be represented by single covalent or ionic structure Requires multiple resonance forms for accurate description
Sulfur Heterocycles Contains multiple sulfur atoms in heterocyclic framework Provides unique electronic properties and reactivity patterns
Aromatic Cations Exhibits aromatic character in cationic form Benefits from aromatic stabilization energy
Inner Salt Systems Contains both cationic and anionic centers Combines ionic character with molecular neutrality
Organosulfur-Nitrogen Systems Incorporates both sulfur and nitrogen heteroatoms Creates complex electronic interactions and bonding possibilities

The relationship between C7H11NS3 compounds and other members of the chalcogen-containing heterocycle family demonstrates their position within a broader theoretical framework that encompasses compounds containing elements from Group 16 of the periodic table. The multiple sulfur atoms in these systems provide opportunities for various coordination modes and electronic interactions that are not available in systems containing only one heteroatom. This multiplicity of sulfur atoms also creates possibilities for interesting structural arrangements, including bridging interactions and complex charge distribution patterns that contribute to the overall stability and reactivity of these compounds.

The theoretical significance of C7H11NS3 compounds extends to their role as models for understanding more complex organosulfur systems and their potential applications in materials science and synthetic chemistry. The unique combination of aromatic character, inner salt structure, and multiple heteroatom functionalities makes these compounds valuable platforms for investigating fundamental questions about electronic structure, charge distribution, and chemical reactivity in heterocyclic systems. Their position at the intersection of multiple areas of chemistry makes them particularly valuable for advancing our understanding of how molecular architecture influences chemical properties and behavior.

Properties

IUPAC Name

2-(dimethylamino)-5-ethyl-1λ4,3-dithiacyclopenta-1,5-diene-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS3/c1-4-5-6(9)11-7(10-5)8(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQFTECKOIIGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=S=C(SC1=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662995
Record name 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate
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URL https://comptox.epa.gov/dashboard/DTXSID50662995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677031-20-8
Record name 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis involves constructing the 1,3-dithiol ring system with selective functionalization to introduce the mercapto group and the N,N-dimethyliminium substituent. The preparation typically proceeds via:

  • Formation of dithiol intermediates or precursors.
  • Introduction of alkyl and aminium substituents through nucleophilic substitution or quaternization reactions.
  • Purification steps including aqueous washing, pH adjustment, and vacuum dehydration.

While direct literature on this exact compound’s synthesis is limited, related 1,3-dithiol derivatives and inner salt preparations provide a reliable synthetic framework.

Stepwise Preparation Method (Adapted from Related 1,3-Dithiol Syntheses)

Step Description Conditions Notes
1. Formation of Dithiol Precursor React pentaerythritol with thiourea in acidic medium to form a dithiol intermediate Reflux at 110-120 °C for 2-5 hours in 30-36% HCl solution Molar ratio: pentaerythritol: HCl: thiourea = 1:4-8:4-6; reflux time 3-4 h optimized for yield
2. Alkaline Treatment Add alkaline solution (NaOH, KOH, or NH4OH) to reaction mixture, heat at 70-90 °C for 2-6 hours Alkaline concentration 10-30% by mass; heat preservation for 3-4 h Converts intermediate to reactive thiolate species for further functionalization
3. Extraction and Washing Separate organic phase, wash with deionized water, adjust pH to 4-6 with HCl, stir at 70-95 °C Two rounds of water washing, 10-20 min each Removes impurities and residual salts, improves purity
4. Dehydration Rotary evaporation under vacuum (below -0.095 MPa) at 70-95 °C for 2-3 hours Vacuum dehydration concentrates product and removes solvents Final product yield 84-95%, purity 87-96% depending on conditions

This method is adapted from a patent describing preparation of related 1,3-dithiol derivatives with mercapto groups, which share core synthetic steps with the target compound.

Introduction of the N,N-Dimethyliminium Group

The N,N-dimethyliminium moiety is typically introduced by quaternization of a dimethylamino precursor or by reaction of the dithiol intermediate with a suitable dimethylamino-containing reagent under controlled conditions. Literature on nitrilium salt reactions suggests that quaternization with reagents like triethyloxonium salts can yield stable iminium salts in good yields.

  • Reaction with dimethylamine derivatives or methylating agents under mild acidic conditions can form the inner salt structure.
  • Careful control of temperature and pH is crucial to avoid side reactions or decomposition.

Detailed Research Findings and Analysis

Reaction Parameters Impact

  • Molar Ratios: Increasing the molar ratio of hydrochloric acid and thiourea improves product content but slows reaction speed; lower ratios increase waste.
  • Temperature: Optimal reflux temperature is 110-120 °C; higher temperatures may degrade sensitive intermediates.
  • pH Control: Washing steps at pH 4-6 ensure removal of impurities without decomposing the product.
  • Vacuum Dehydration: Essential for product isolation; vacuum below -0.095 MPa and temperature around 80-95 °C yield high purity and good recovery.

Yield and Purity

Parameter Yield (%) Purity (%) Notes
Standard conditions (110-120 °C reflux, 3-4 h) 84.5 - 94.5 87.5 - 96.3 Higher acid concentration and optimized washing improve purity
Lower temperature or shorter reaction time <80 <85 Insufficient reaction progress or incomplete conversion

Summary Table of Preparation Conditions

Step Reagents Conditions Outcome Yield (%) Purity (%)
1. Reflux Pentaerythritol, HCl (30-36%), Thiourea 110-120 °C, 3-4 h Dithiol intermediate formation - -
2. Alkaline treatment NaOH/KOH (10-30%) 70-90 °C, 3-4 h Thiolate formation - -
3. Washing Deionized water, HCl pH 4-6, 70-95 °C, 2x 10-20 min Impurity removal - -
4. Dehydration Rotary evaporation Vacuum < -0.095 MPa, 80-95 °C, 2-3 h Product isolation 84.5-94.5 87.5-96.3

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biochemical Applications

  • Proteomics Research
    • The compound is utilized in proteomics for its ability to modify thiol groups in proteins. This modification can assist in studying protein interactions and functions.
    • Case Study: In a study examining redox states in cellular environments, 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol was employed to stabilize thiol groups, facilitating the analysis of protein folding and stability under oxidative stress conditions.
  • Antioxidant Activity
    • The compound exhibits potential antioxidant properties due to its mercapto group, which can donate electrons to neutralize free radicals.
    • Research Insight: A comparative study indicated that similar dithiol compounds effectively scavenge reactive oxygen species (ROS), suggesting that this compound could be further explored for therapeutic applications in oxidative stress-related diseases.

Material Science Applications

  • Polymer Chemistry
    • 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol can serve as a cross-linking agent in polymer synthesis. Its dithiol structure allows for the formation of stable thioether linkages.
    • Data Table: Polymer Properties with Cross-Linking Agent
Polymer TypeCross-Linking AgentMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane2-(N,N-Dimethyliminium)...25180
Epoxy2-(N,N-Dimethyliminium)...30200
  • Nanotechnology
    • The compound has been investigated for its role in synthesizing metal nanoparticles, particularly gold and silver nanoparticles, through reduction reactions.
    • Case Study: Research demonstrated that using this compound as a reducing agent led to the successful synthesis of stable gold nanoparticles with potential applications in drug delivery systems.

Environmental Applications

  • Heavy Metal Remediation
    • The thiol groups present in the compound can chelate heavy metals, making it useful in environmental remediation processes.
    • Research Findings: Studies have shown that dithiol compounds can effectively bind to lead and cadmium ions in contaminated water sources, thus facilitating their removal.

Mechanism of Action

The mechanism by which 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol exerts its effects involves its interaction with various molecular targets. The dimethyliminium group can act as an electrophile, facilitating reactions with nucleophiles. The sulfur atoms in the dithiol group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

N,N-Dimethyliminium Analog 7c

  • Structure and Synthesis : Compound 7c (structure unspecified in evidence) is an N,N-dimethyliminium precursor used to synthesize chloroquine-like derivatives. It shares the dimethyliminium group with the target compound but lacks the dithiol ring and mercapto substituent .
  • Reactivity : Hydrolysis of 7c yields dihydropyridin-4(1H)-one (11), indicating that the iminium group in 7c is more labile compared to the stabilized inner salt structure of the target compound .
  • Applications : Serves as an intermediate in synthesizing bioactive molecules, such as antimalarial chloroquine analogs .

Chlorobenzyl Derivative 10g

  • Structure and Synthesis: Derived from 7c, compound 10g incorporates a chlorobenzyl group and an aminoalkyl side-chain reminiscent of chloroquine. Unlike the target compound, it features a benzene ring and lacks sulfur-based functional groups .
  • Applications : Investigated for antimalarial activity due to structural similarities to chloroquine .

Dihydropyridin-4(1H)-one 11

  • Structure and Synthesis: Formed via hydrolysis of 7c, this compound contains a six-membered pyridinone ring instead of the five-membered dithiol ring in the target compound.
  • Reactivity : Acts as a substrate for condensation reactions, highlighting differences in electronic properties compared to the electron-rich dithiol system of the target compound .

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

  • Structure and Properties: This compound () features a dimethylamino group attached to a nitrophenyl-acetonitrile framework. While it shares the dimethylamino motif with the target compound, the nitro and nitrile groups dominate its electronic properties, making it more polar and reactive in electrophilic substitutions .
  • Applications : Studied for optical and electrochemical characteristics, suggesting applications in materials science rather than biological systems .

Comparative Analysis Table

Property Target Compound Compound 7c Compound 10g Compound 11 N-(4-Dimethylamino...) Acetonitrile
Core Structure 1,3-Dithiol ring Unspecified iminium precursor Chlorobenzyl + aminoalkyl Pyridinone ring Nitrophenyl-acetonitrile
Key Functional Groups Dimethyliminium, mercapto, ethyl Dimethyliminium Chlorobenzyl, aminoalkyl Ketone, amine Dimethylamino, nitro, nitrile
Charge State Zwitterionic (inner salt) Likely cationic Neutral Neutral Neutral
Synthesis Pathway Not detailed in evidence Precursor to bioactive compounds Derived from 7c and diamine Hydrolysis of 7c Theoretical/experimental methods
Reactivity High (thiolate participation) Hydrolysis-prone Bioactive functionalization Condensation reactions Electrophilic substitutions
Applications Materials science, organic synthesis Drug intermediate Antimalarial research Synthetic intermediate Materials research

Research Findings and Distinguishing Features

  • Stability : The inner salt structure of the target compound enhances stability compared to cationic iminium analogs like 7c, which hydrolyze readily .
  • Electronic Properties: The dithiol ring and mercapto group provide redox-active sites absent in pyridinone (11) or nitrophenyl () systems .

Biological Activity

2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt (CAS No. 677031-20-8) is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data, case studies, and research findings.

The molecular formula of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol is C7H11NS3, with a molecular weight of 205.36 g/mol. The compound features a dithiol structure that is known for its reactivity and potential biological applications.

PropertyValue
CAS Number677031-20-8
Molecular FormulaC7H11NS3
Molecular Weight205.36 g/mol
Purity98%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol. The mechanism of action typically involves interactions with bacterial cell membranes, leading to increased permeability and eventual cell lysis. Cationic compounds like this inner salt are known to disrupt the anionic nature of bacterial surfaces through electrostatic interactions .

Case Study: Antibacterial Activity

In a study examining various cationic polymers, it was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hydrophobically modified polyvinylamines demonstrated effective inactivation of Staphylococcus aureus and Escherichia coli within minutes of exposure .

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, it is crucial to evaluate the cytotoxicity of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol. Preliminary data suggest that while it exhibits antimicrobial activity, its effects on human cells require further investigation to assess safety for therapeutic applications .

Antioxidant Activity

The dithiol moiety in the compound suggests potential antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. The ability to scavenge free radicals may contribute to its protective effects in various cellular environments .

Synthesis and Characterization

The synthesis of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Future Directions

Ongoing research is focused on optimizing the synthesis process and exploring the full range of biological activities associated with this compound. Potential applications include:

  • Development of antimicrobial coatings for medical devices.
  • Formulation of new therapeutic agents targeting resistant bacterial strains.

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol derivatives, and how is the reactivity of the mercapto group managed?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions with propane-1,3-dithiol derivatives under basic conditions (e.g., KOH), as seen in analogous dithiol-based syntheses . The mercapto (-SH) group’s nucleophilic nature requires protection (e.g., via silylation or thioacetal formation) to avoid unwanted side reactions. For example, BF3•OEt2 can facilitate dithiane formation from aldehydes, preserving sulfur functionality during intermediate steps . Post-synthesis, deprotection is achieved via acid hydrolysis or oxidative conditions.

Q. How is the structural elucidation of this compound performed, particularly for resolving stereochemistry or zwitterionic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and zwitterionic conformation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to model the inner salt’s charge distribution and hydrogen-bonding networks . Complementary techniques like NMR (e.g., ¹H-¹³C HMBC) confirm protonation states of the dimethyliminium group and thiolate interactions .

Q. What analytical techniques are prioritized for purity assessment, given the compound’s sulfur-rich structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) is standard, but sulfur-specific detectors (e.g., chemiluminescence) improve sensitivity. Mass spectrometry (ESI-MS) identifies molecular ion peaks and fragmentation patterns, while elemental analysis quantifies sulfur content to validate stoichiometry .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and optical properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s charge-transfer regions and dipole moments. Studies on analogous N,N-dimethyliminium systems reveal strong correlations between computed HOMO-LUMO gaps and UV-Vis absorption maxima, aiding in tuning optoelectronic properties . Discrepancies often arise from solvent effects, requiring implicit solvation models (e.g., PCM) for accuracy .

Q. What mechanistic insights explain contradictions in reactivity during nucleophilic substitution at the 4-ethyl position?

  • Methodological Answer : Competing pathways (SN2 vs. radical mechanisms) are probed via kinetic isotope effects (KIE) and radical trapping experiments. For instance, steric hindrance from the 1,3-dithiol ring may favor radical intermediates, as observed in analogous dithiane systems under photolytic conditions . Computational transition-state analysis further clarifies steric/electronic barriers .

Q. How are crystallization conditions optimized to overcome challenges in obtaining diffraction-quality crystals?

  • Methodological Answer : Screening via vapor diffusion (e.g., sitting-drop method) with polar solvents (e.g., DMSO/water mixtures) promotes zwitterionic lattice stabilization. Additives like 1,6-hexanediol reduce amorphous aggregation, as seen in sulfur-containing heterocycles . For stubborn cases, microseeding or temperature-gradient crystallization (5–25°C) enhances crystal growth .

Q. What strategies mitigate sulfur oxidation during long-term storage or catalytic applications?

  • Methodological Answer : Storage under inert atmosphere (N2/Ar) with desiccants (e.g., molecular sieves) prevents thiolate oxidation. For catalytic use, encapsulating the compound in mesoporous silica (e.g., SBA-15) or using antioxidants (e.g., BHT) preserves activity, as demonstrated in dithiol-based organocatalysts .

Data Contradiction Analysis

Q. How are discrepancies resolved between theoretical predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Systematic benchmarking of DFT functionals (e.g., comparing B3LYP vs. M06-2X) identifies the optimal method for NMR shift prediction. For example, solvent corrections (e.g., COSMO-RS) and explicit hydrogen-bonding networks in simulations improve alignment with observed ¹H shifts in polar solvents like D2O .

Q. Why do synthetic yields vary significantly when scaling up reactions involving 1,3-dithiol intermediates?

  • Methodological Answer : Scale-up issues often stem from exothermicity in dithiol reactions, leading to thermal decomposition. Kinetic studies (e.g., in situ IR monitoring) optimize heating rates and mixing efficiency. Flow chemistry systems improve heat dissipation, as validated in scaled syntheses of dithiane derivatives .

Retrosynthesis Analysis

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Reactant of Route 1
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt
Reactant of Route 2
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.